Lacto-N-fucopentaose V is predominantly found in human breast milk, where it plays a crucial role in the development of the infant's immune system and gut health. It is one of several oligosaccharides that contribute to the prebiotic effect, promoting beneficial gut bacteria while inhibiting pathogens. The structure of Lacto-N-fucopentaose V includes fucose residues, which are integral to its biological functions.
Lacto-N-fucopentaose V is classified under:
The synthesis of Lacto-N-fucopentaose V can be achieved through enzymatic methods or chemical synthesis.
The enzymatic approach is generally preferred due to its specificity and reduced by-product formation compared to chemical methods. Recent advances in glycoscience have enhanced the efficiency and yield of these synthetic processes, making it feasible to produce Lacto-N-fucopentaose V at a larger scale for research and commercial applications.
Lacto-N-fucopentaose V consists of a backbone of galactose and glucose units with fucose residues attached. Its molecular formula is C_{15}H_{24}O_{15}F, indicating the presence of five sugar units.
Lacto-N-fucopentaose V can participate in various chemical reactions typical of carbohydrates, including:
The stability of Lacto-N-fucopentaose V under different pH conditions is an important consideration for its applications, particularly in food and pharmaceutical formulations.
Lacto-N-fucopentaose V exerts its biological effects primarily through modulation of gut microbiota and enhancement of immune responses.
Studies have shown that infants consuming formula supplemented with Lacto-N-fucopentaose V exhibit improved gut health markers compared to those on standard formulas.
Lacto-N-fucopentaose V has significant scientific uses, particularly in:
LNFP V (Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc) is a structurally defined human milk pentasaccharide biosynthesized through sequential glycosylation reactions. The pathway initiates with lactose conversion to lacto-N-triose II (LNTri II; GlcNAcβ1-3Galβ1-4Glc) via β1,3-N-acetylglucosaminyltransferase (LgtA). LNTri II is subsequently galactosylated to form lacto-N-tetraose (LNT; Galβ1-3GlcNAcβ1-3Galβ1-4Glc) by β1,3-galactosyltransferase (WbgO). The final step involves α1,3-fucosylation of the terminal glucose residue of LNT, catalyzed by a specific α1,3/4-fucosyltransferase (Bf13FT) from Bacteroides fragilis NCTC 9343, utilizing GDP-fucose as the fucosyl donor. This enzyme exhibits dual regioselectivity but demonstrates predominant α1,3-linkage formation on LNT under physiological conditions, minimizing undesirable byproducts like lacto-N-difucohexaose II (LNDFH II) [1] [4].
Bf13FT’s catalytic efficiency and regioselectivity are pivotal for high-fidelity LNFP V synthesis. Screening of nine α1,3/4-fucosyltransferases revealed Bf13FT as the optimal candidate due to its strong preference for LNT as an acceptor substrate and its ability to form the α1,3-linkage with minimal off-target α1,4-fucosylation. Structural analysis identified key active-site residues governing substrate orientation. Molecular dynamics simulations and binding free energy calculations demonstrated that Bf13FT forms a more stable complex with LNT than with lactose, reducing non-productive binding and preventing 3-fucosyllactose (3-FL) byproduct formation. Site-directed mutagenesis further enhanced performance: variant K128D exhibited a 21% increase in LNFP V titer (6.54 g/L vs. 5.40 g/L in shake-flask cultivations) by improving GDP-fucose binding affinity [1] [4] [10].
Table 1: Comparison of Fucosyltransferases for LNFP V Synthesis
Enzyme Source | LNFP V Titer (g/L) | Byproduct LNDFH II | Regioselectivity (α1,3:α1,4) |
---|---|---|---|
Bacteroides fragilis (Wild-type) | 5.40 | Trace | >20:1 |
H. pylori (FucT14) | 3.20 | Significant | ~5:1 |
B. fragilis K128D Mutant | 6.54 | Undetectable | >30:1 |
Metabolic engineering of E. coli enabled de novo LNFP V production. Strain ENP05—engineered for high-level LNT production (57.5 g/L)—served as the chassis. The Bf13FT gene (wcfB) and GDP-fucose pathway modules were introduced via plasmid vectors. Critical optimizations included:
GDP-fucose availability is a major bottleneck in LNFP V biosynthesis. Two pathways were evaluated:
The de novo route proved superior, yielding 2.8-fold higher LNFP V than the salvage pathway (8.24 g/L vs. 2.94 g/L). Additional enhancements included:
Scale-up of LNFP V production required integrated bioprocess engineering. Strain EW10 was cultivated in a 5-L bioreactor under controlled conditions:
This strategy yielded 25.68 g/L LNFP V after 46 hours, with a volumetric productivity of 0.56 g/L·h and minimal byproduct accumulation (<5% total carbohydrates). Downstream processing employed activated carbon adsorption and size-exclusion chromatography, achieving >99% purity [1] [10].
Table 2: Fed-Batch Cultivation Performance of Strain EW10
Parameter | Shake Flask | Fed-Batch Bioreactor |
---|---|---|
LNFP V Titer (g/L) | 6.54 | 25.68 |
Productivity (g/L·h) | 0.15 | 0.56 |
LNT Residual (g/L) | 1.82 | 0.91 |
Cultivation Time (h) | 44 | 46 |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8